3-Chloro-1-phenyl-1H-pyrazole
Description
3-Chloro-1-phenyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a chlorine atom at the 3-position and a phenyl group at the 1-position. This scaffold is widely studied due to its versatility in medicinal chemistry and materials science. The chlorine atom introduces electron-withdrawing effects, influencing the compound’s reactivity and interactions with biological targets. The phenyl group contributes steric bulk and modulates lipophilicity, impacting solubility and membrane permeability.
Properties
CAS No. |
1128-55-8 |
|---|---|
Molecular Formula |
C9H7ClN2 |
Molecular Weight |
178.62 g/mol |
IUPAC Name |
3-chloro-1-phenylpyrazole |
InChI |
InChI=1S/C9H7ClN2/c10-9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H |
InChI Key |
HWFSRRHSZVBHFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)Cl |
Synonyms |
3-Chloro-1-phenyl-1H-pyrazole |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isomolpan involves several steps, starting from commercially available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of Isomolpan follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Isomolpan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Isomolpan can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated analogs .
Scientific Research Applications
Isomolpan has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of dopamine receptor agonists.
Biology: Employed in studies investigating the role of dopamine receptors in various biological processes.
Medicine: Explored for its potential therapeutic effects in conditions related to dopamine dysregulation, such as Parkinson’s disease and schizophrenia.
Industry: Utilized in the development of new pharmaceuticals targeting dopamine receptors.
Mechanism of Action
Isomolpan exerts its effects by selectively binding to dopamine D2 and D3 receptors. This binding activates the receptors, leading to a cascade of intracellular events that modulate neurotransmitter release and neuronal activity. The compound’s action involves the inhibition of adenylate cyclase activity, resulting in decreased cyclic AMP levels and altered cellular responses .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
Table 1: Key Structural Differences and Electronic Effects
Physicochemical Properties
Crystallographic and Conformational Insights
- Dihedral Angles : In 1-[(6-Chloro-3-pyridyl)methyl]-3-phenyl-1H-pyrazole-5-carboxamide, the pyrazole ring forms angles of 7.7°–89.2° with adjacent rings, influencing molecular packing .
- Intermolecular Interactions : Weak hydrogen bonds (C–H∙∙∙N, C–H∙∙∙π) stabilize crystal structures in derivatives like .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
